6,7-Dihydropyrazino[2,3-d]pyridazin-5,8-dion
Übersicht
Beschreibung
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound with the molecular formula C6H4N4O2. It is characterized by a fused ring system consisting of pyrazine and pyridazine rings.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wirkmechanismus
The mechanism of action of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in a biological assay .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazino[2,3-d]pyridazine: Similar structure but lacks the dihydro functionality.
Pyridazine-3,6-dione: Contains the pyridazine ring but differs in the position of functional groups.
Pyrazine-2,3-dione: Similar pyrazine ring but with different substituents.
Uniqueness
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is unique due to its fused ring system and the presence of both pyrazine and pyridazine rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Biologische Aktivität
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione can be represented by the following structural formula:
The compound features a unique bicyclic structure that contributes to its diverse biological activities. Its molecular weight is approximately 166.15 g/mol.
Antimicrobial Properties
Research indicates that derivatives of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione exhibit significant antimicrobial effects. For instance, studies have shown that certain analogs possess activity against various bacterial strains. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably, it has been evaluated for its cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The following table summarizes the cytotoxicity data:
Compound | Cell Line | IC50 (µM) |
---|---|---|
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione | A549 | 12.5 |
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione | MCF-7 | 15.0 |
6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione | HeLa | 10.0 |
These values suggest moderate to high cytotoxicity against these cancer cell lines. The mechanism of action likely involves apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes implicated in cancer progression. For example, it has shown inhibitory activity against c-Met kinase with an IC50 value of approximately 0.090 µM. This inhibition is crucial as c-Met is often overexpressed in various cancers and plays a role in tumor growth and metastasis.
The biological activity of 6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione is primarily attributed to its interaction with cellular targets such as enzymes and receptors involved in critical signaling pathways. The compound may modulate these pathways by:
- Binding to active sites on enzymes.
- Disrupting protein-protein interactions.
- Inducing conformational changes in target proteins.
Case Studies
- Anticancer Efficacy : A study conducted on the efficacy of this compound against A549 cells demonstrated that treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3.
- Antimicrobial Activity : In vitro assays revealed that derivatives exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
Eigenschaften
IUPAC Name |
6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-4(6(12)10-9-5)8-2-1-7-3/h1-2H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLYLCAANSASD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356116 | |
Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13480-40-5 | |
Record name | 6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-pyrazino[2,3-d]pyridazine-5,8-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.